molecular formula C11H7F2NO2 B11716331 Methyl 6,7-Difluoroquinoline-3-carboxylate

Methyl 6,7-Difluoroquinoline-3-carboxylate

Cat. No.: B11716331
M. Wt: 223.17 g/mol
InChI Key: STNASRSNMJFHKY-UHFFFAOYSA-N
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Description

Methyl 6,7-Difluoroquinoline-3-carboxylate is a fluorinated quinoline derivative Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6,7-Difluoroquinoline-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of 6,7-difluoroquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,7-Difluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted quinoline derivatives.

    Oxidation: Formation of quinoline N-oxide.

    Reduction: Formation of dihydroquinoline derivatives.

Scientific Research Applications

Methyl 6,7-Difluoroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated quinoline derivatives.

    Biology: Studied for its potential antibacterial and antiviral properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases.

    Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Methyl 6,7-Difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The quinoline ring system is known to interact with DNA and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-6,7-difluoroquinoline-3-carboxylate
  • Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate
  • Ethyl 2-chloroquinoline-3-carboxylate

Uniqueness

Methyl 6,7-Difluoroquinoline-3-carboxylate is unique due to the specific positioning of the fluorine atoms at the 6 and 7 positions of the quinoline ring. This positioning enhances its biological activity and stability compared to other similar compounds .

Properties

Molecular Formula

C11H7F2NO2

Molecular Weight

223.17 g/mol

IUPAC Name

methyl 6,7-difluoroquinoline-3-carboxylate

InChI

InChI=1S/C11H7F2NO2/c1-16-11(15)7-2-6-3-8(12)9(13)4-10(6)14-5-7/h2-5H,1H3

InChI Key

STNASRSNMJFHKY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2C=C(C(=CC2=C1)F)F

Origin of Product

United States

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